molecular formula C12H20N4O2S B2966581 Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate CAS No. 2380145-95-7

Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate

Cat. No.: B2966581
CAS No.: 2380145-95-7
M. Wt: 284.38
InChI Key: FBYLDHZHBFSLCA-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a thiadiazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate is unique due to the combination of the tert-butyl group, thiadiazole ring, and piperidine ring in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

tert-butyl N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)14-9-4-6-16(7-5-9)10-8-13-19-15-10/h8-9H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLDHZHBFSLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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